

Spectroscopic Profile of Isonicotinate Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isonicotinate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **isonicotinate** compounds, a class of molecules with significant applications in medicinal chemistry and materials science. This document presents key spectroscopic data—including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—in a structured format for comparative analysis. Detailed experimental protocols for acquiring this data are also provided, alongside visualizations of relevant biological signaling pathways to offer a broader context for the application of these compounds.

Spectroscopic Data

The following tables summarize the core spectroscopic data for isonicotinic acid and its common derivatives. This information is crucial for the identification, characterization, and quantitative analysis of these compounds in various research and development settings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of **isonicotinate** compounds are presented in Table 1.

Compound	Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Reference
Isonicotinic Acid	O-H (Carboxylic Acid)	Stretching	2500-3300 (broad)	[1]
C=O (Carboxylic Acid)	Stretching	1700-1725	[1]	
C=N (Pyridine Ring)	Stretching	1595	[2]	
C-H (Pyridine Ring)	Stretching	3077-3065	[2]	
Ethyl Isonicotinate	C=O (Ester)	Stretching	~1730	[3][4]
C-O (Ester)	Stretching	1282	[3]	
C=N (Pyridine Ring)	Stretching	~1600	[3]	
Isonicotinamide	N-H (Amide)	Asymmetric & Symmetric Stretching	3361, 3179	[2]
C=O (Amide)	Stretching	1655	[2]	
N-H (Amide)	Bending	1621	[2]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Table 2 summarizes the chemical shifts (δ) for isonicotinic acid and its ethyl ester.

Compound	Solvent	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Isonicotinic Acid	DMSO-d ₆	H-2, H-6	8.794	d	-	[5]
H-3, H-5	7.829	d	-	[5]		
COOH	~14	s	-	[5]		
Ethyl Isonicotinate	CDCl ₃	H-2, H-6	8.774	d	-	[6]
H-3, H-5	7.848	d	-	[6]		
-OCH ₂ -	4.418	q	7.1	[6]		
-CH ₃	1.415	t	7.1	[6]		

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λ_{max}) for isonicotinic acid are presented in Table 3.

Compound	Solvent	λ_{max} (nm)	**Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Reference
Isonicotinic Acid	Acidic Mobile Phase (pH \leq 3)	214, 264	Not Reported	[7]
Isonicotinic Acid	Distilled Water (1 μM)	263	Not Reported	[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition. The fragmentation patterns of **isonicotinate** esters typically involve the loss of the alkoxy group and cleavage of the pyridine ring.

Compound	Ionization Method	Key Fragments (m/z)	Interpretation	Reference
Ethyl Isonicotinate	Electron Ionization (EI)	151	Molecular Ion $[M]^+$	[6]
123	$[M - C_2H_4]^+$	[6]		
106	$[M - OC_2H_5]^+$	[6]		
78	$[C_5H_4N]^+$ (Pyridyl cation)	[6]		

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy of Solid Samples

Thin Solid Film Method[\[9\]](#)

- **Sample Preparation:** Dissolve approximately 10-20 mg of the solid **isonicotinate** compound in a minimal amount of a volatile solvent (e.g., methylene chloride or acetone).
- **Film Deposition:** Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop the solution onto the center of the plate.
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.

- Spectral Collection: Acquire the spectrum according to the instrument's standard operating procedure, typically scanning from 4000 to 400 cm^{-1} .
- Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to the desiccator.

Potassium Bromide (KBr) Pellet Method[10]

- Sample Preparation: Grind 1-2 mg of the solid **isonicotinate** compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Spectral Collection: Acquire the spectrum as described for the thin film method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR of **Isonicotinate** Compounds[11][12]

- Sample Preparation: Accurately weigh 5-10 mg of the **isonicotinate** compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Analysis of **Isonicotinate** Solutions[7][13]

- Solvent Selection: Choose a UV-transparent solvent in which the **isonicotinate** compound is soluble (e.g., ethanol, water, acetonitrile).
- Standard Solution Preparation: Prepare a stock solution of the **isonicotinate** compound of a known concentration. Perform serial dilutions to prepare a series of standard solutions of varying concentrations.
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
- Sample Measurement:
 - Rinse the cuvette with the sample solution before filling it.

- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration for the standard solutions to determine the molar absorptivity (ϵ) using the Beer-Lambert law.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) MS of **Isonicotinate** Metal Complexes[14][15][16]

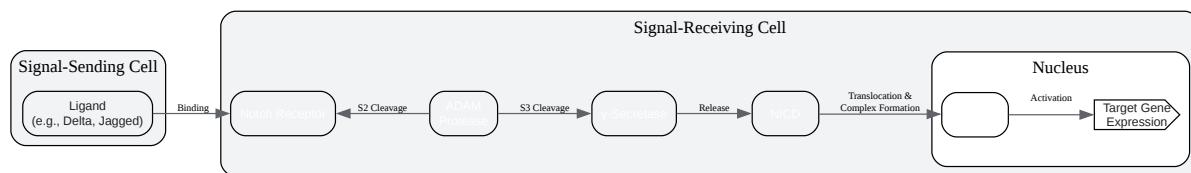
- Sample Preparation: Dissolve the **isonicotinate** metal complex in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 μM . The solvent should be compatible with electrospray ionization.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis:
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
 - Acquire the mass spectrum over a relevant m/z range.
- Data Interpretation:
 - Identify the molecular ion peak and any adducts (e.g., with sodium or potassium).
 - For structural elucidation, perform tandem MS (MS/MS) by selecting the ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Signaling Pathways and Mechanisms of Action

To provide a functional context for **isonicotinate** compounds, this section visualizes two key biological pathways: the Notch signaling pathway, which can be influenced by metal complexes of nicotinates, and the mechanism of action of the well-known **isonicotinate** derivative, isoniazid.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Some metal complexes of nicotinate and **isonicotinate** have been shown to influence this pathway.[\[17\]](#)

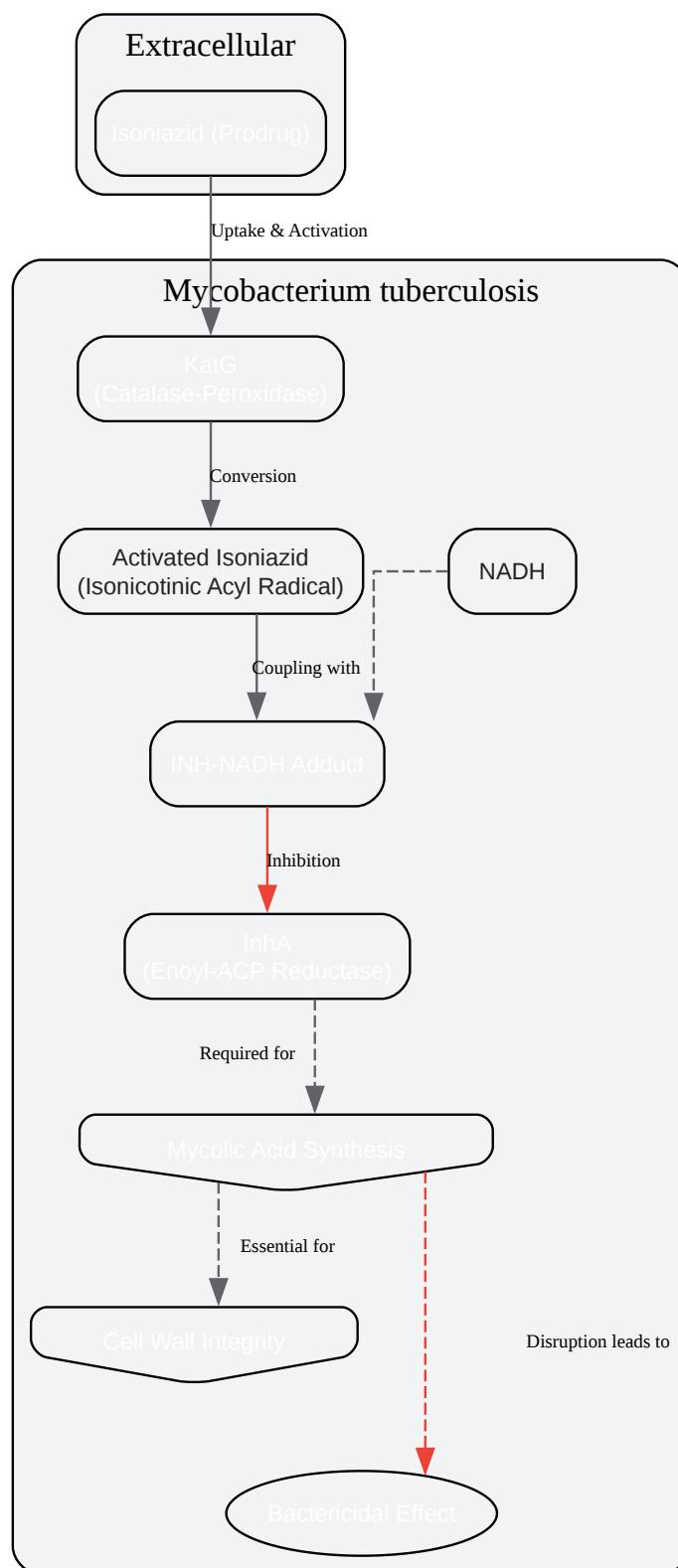


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Caption: Overview of the canonical Notch signaling pathway.

Mechanism of Action of Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a frontline antituberculosis drug. It is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect.[\[18\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Mechanism of action of the antitubercular drug isoniazid.

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